molecular formula C17H19N5O2 B1678454 Piritrexim CAS No. 72732-56-0

Piritrexim

カタログ番号: B1678454
CAS番号: 72732-56-0
分子量: 325.4 g/mol
InChIキー: VJXSSYDSOJBUAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piritrexim is a lipid-soluble inhibitor of dihydrofolate reductase, a key enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This compound has been investigated for its potential use in treating various types of cancer, including bladder cancer, urethral cancer, and transitional cell cancer of the renal pelvis and ureter .

準備方法

合成経路と反応条件: ピリトレキシムは、2,5-ジメトキシベンジルアミンと2,4-ジアミノ-6-メチルピリド[2,3-d]ピリミジンを縮合させる多段階プロセスによって合成できます。 この反応は通常、触媒として酢酸を使用する必要があり、還流条件下で行われます .

工業的製造方法: 工業環境では、ピリトレキシムの製造は、同様の反応条件を使用しますが、より高い収率と純度のために最適化された大規模合成が含まれます。 このプロセスには、再結晶およびクロマトグラフィーなどの精製工程が含まれており、最終製品が医薬品基準を満たすことを保証しています .

化学反応の分析

反応の種類: ピリトレキシムは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究アプリケーション

科学的研究の応用

Clinical Applications

Piritrexim has been studied for its effectiveness in various malignancies. Below is a summary of its applications based on clinical studies:

Cancer Type Study Design Patient Response Notable Findings
Head and Neck Cancer Phase II study27% overall response rate3 complete responses and 6 partial responses among evaluable patients .
High-Grade Glioma Phase II study9% overall response rateLimited efficacy; major toxicity was myelosuppression .
Breast Cancer Multicenter Phase II study4.8% overall response rateOne partial response lasting 24 weeks; myelotoxicity was the most common side effect .
Melanoma Phase II studyVariable responseTumor responses observed; potential for better efficacy compared to methotrexate .
Urothelial Cancer Phase II studyNotable responsesIndications of superior efficacy compared to methotrexate in some cases .

Pharmacokinetics

This compound exhibits high oral bioavailability (approximately 75%), with peak plasma levels occurring around 1.5 hours post-ingestion. The drug undergoes hepatic metabolism, leading to active metabolites, with a terminal half-life ranging from 1.5 to 4.5 hours. This pharmacokinetic profile supports its administration in cycles typically consisting of daily doses over five days, followed by breaks .

Case Studies

  • Advanced Squamous Cell Carcinoma : In a study involving 34 patients with previously untreated squamous cell carcinoma of the head and neck, this compound demonstrated an overall response rate of 27%. The median duration of response was approximately 162 days, indicating potential effectiveness comparable to traditional therapies like methotrexate .
  • Recurrent High-Grade Glioma : A separate phase II trial noted that out of 22 evaluable patients, only one achieved a complete response, with myelosuppression being the primary toxicity observed. The low response rate suggests limited utility for this compound in this specific malignancy .
  • Locally Advanced Breast Cancer : In a multicenter study involving patients who had undergone prior chemotherapy, this compound yielded a partial response in one patient out of 21 evaluable cases. Myelosuppression was again the predominant side effect noted during treatment cycles .

作用機序

ピリトレキシムは、ジヒドロ葉酸レダクターゼを阻害することで効果を発揮し、ジヒドロ葉酸からテトラヒドロ葉酸への変換を阻止します。この阻害は、チミジル酸、プリン、および特定のアミノ酸の合成を阻害し、最終的にDNA合成と細胞分裂を阻害します。 ピリトレキシムの主な分子標的はジヒドロ葉酸レダクターゼであり、その作用は酵素の活性部位への結合を含み、その活性を阻害します .

6. 類似の化合物との比較

ピリトレキシムは、メトトレキセート、トリメトレキセート、トリメトプリムなどの他のジヒドロ葉酸レダクターゼ阻害剤と比較されます。

ピリトレキシムの独自性: ピリトレキシムの脂溶性は、受動拡散によって腫瘍細胞に迅速に侵入することを可能にし、特定の種類の癌に対して効果的です。 ポリグルタミン化されないため、メトトレキセートとは異なり、異なる薬物動態と治療的用途につながります .

類似の化合物:

類似化合物との比較

生物活性

Piritrexim is a small molecule classified as an antifolate, primarily known for its potent inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Its chemical structure is represented by the formula C17H19N5O2C_{17}H_{19}N_{5}O_{2} and it has been investigated for its potential in treating various cancers, particularly bladder and urethral cancers, as well as for its activity against certain parasitic infections.

Chemical and Pharmacological Properties

  • Molecular Weight : 325.3651 g/mol
  • Mechanism of Action : Inhibits dihydrofolate reductase, disrupting folate metabolism and DNA synthesis.
  • Solubility : Lipid-soluble, enhancing its absorption and distribution in biological systems.

Biological Activity

This compound exhibits a range of biological activities, particularly in oncology and parasitology:

  • Anticancer Activity :
    • This compound has shown efficacy in inhibiting the growth of various cancer cell lines due to its action on DHFR. It has been evaluated in clinical settings for recurrent high-grade gliomas, demonstrating significant activity comparable to methotrexate .
    • A Phase II study indicated that oral administration of this compound was effective in managing high-grade gliomas, with results supporting its potential as a therapeutic agent .
  • Antiparasitic Activity :
    • The compound has been tested against Pneumocystis carinii and Toxoplasma gondii, showing potent activity. Studies indicate that this compound is effective at concentrations that inhibit these pathogens significantly .
  • Inhibition Potency :
    • The IC50 values for this compound's inhibition of DHFR vary among studies, with reported values around 0.025 nM to 4.3 nM, indicating strong binding affinity .

Case Study 1: Glioma Treatment

In a Phase II clinical trial involving patients with recurrent high-grade gliomas, this compound was administered orally. Results showed a promising response rate, with several patients experiencing stabilization of disease progression. The study highlighted the need for further investigation into optimal dosing and combination therapies to enhance efficacy.

Case Study 2: Treatment of Pneumocystis Pneumonia

A study evaluating the use of this compound in patients with AIDS-related Pneumocystis pneumonia demonstrated significant improvement in clinical outcomes when used as part of a combination therapy regimen. The drug's ability to penetrate the central nervous system was noted as beneficial in treating opportunistic infections associated with immunocompromised states.

Research Findings

Recent research has focused on the structural variations of this compound and their impact on biological activity. A study synthesized various analogues of this compound to evaluate their potency against DHFR, revealing that certain modifications could enhance inhibitory effects while maintaining low toxicity profiles .

Comparative Table of Biological Activity

Activity Type Target Organism/Condition IC50 (nM) Reference
Cancer TreatmentHigh-grade gliomaNot specified
AntiparasiticPneumocystis carinii0.61
AntiparasiticToxoplasma gondii4.3
DHFR InhibitionHuman DHFR0.025

特性

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223032
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72732-56-0
Record name Piritrexim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72732-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piritrexim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piritrexim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRITREXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piritrexim
Reactant of Route 2
Reactant of Route 2
Piritrexim
Reactant of Route 3
Reactant of Route 3
Piritrexim
Reactant of Route 4
Reactant of Route 4
Piritrexim
Reactant of Route 5
Piritrexim
Reactant of Route 6
Piritrexim

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。